2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c30-16-15-27-11-13-28(14-12-27)23-17-22(20-9-5-2-6-10-20)26-24-21(18-25-29(23)24)19-7-3-1-4-8-19/h1-10,17-18,30H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENQSNUMMHCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in ethanol and monitoring by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for such compounds are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes such as cell cycle progression and apoptosis. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with related pyrazolo[1,5-a]pyrimidine derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations:
Core Modifications: The 3,5-diphenyl substitution in the target compound contrasts with analogs featuring methyl (e.g., ), chlorophenyl (), or trifluoromethyl () groups. These substitutions influence steric bulk and electronic properties, affecting target binding .
Piperazine Substituents: Piperazine derivatives with ethanol (target compound) or ethyl groups () prioritize solubility, whereas pyridine () or benzyl () substituents may enhance receptor affinity but reduce bioavailability.
Biological Activity: Anticancer activity is common across this class, but mechanisms vary. The target compound’s ethanol group may facilitate membrane penetration, while trifluoromethyl () or chlorophenyl () groups enhance metabolic stability . Kinase inhibition is frequently reported, but specific targets (e.g., tyrosine kinases vs. serine/threonine kinases) depend on substituent chemistry .
Synthetic Accessibility: Piperazine-ethanol derivatives require multi-step synthesis, including nucleophilic substitution and ethanol coupling, whereas methylpyridine or benzyl analogs involve cross-coupling reactions ().
Unique Advantages of the Target Compound:
- Solubility: The ethanol group mitigates the hydrophobicity typical of aryl-substituted pyrazolo-pyrimidines, addressing a common limitation in drug development .
- Toxicity Profile : Preclinical studies suggest lower hepatotoxicity compared to analogs with halogenated or trifluoromethyl groups ().
Biological Activity
2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound.
Chemical Structure and Synthesis
The compound's structure features a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety linked through an ethanol group. The molecular formula is and it has a molecular weight of approximately 413.51 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate diazo compounds.
- Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
- Ethanol Linkage : Finally, the ethanol moiety is attached through an alkylation reaction.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
Case Study: Anticancer Activity Evaluation
In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 10.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in tumor growth and proliferation.
- DNA Interaction : The compound could intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It has been suggested that the compound can induce programmed cell death in cancer cells through mitochondrial pathways.
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis has been performed to understand how structural modifications affect biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances anticancer activity.
- Piperazine Variations : Alterations in the piperazine ring structure can modulate selectivity for different kinase targets.
Comparative Studies
Comparative studies with other pyrazolo[1,5-a]pyrimidine derivatives reveal that the introduction of the ethanol moiety significantly influences both solubility and bioavailability, making it a promising candidate for further development.
Q & A
Q. What are the key synthetic pathways and reaction conditions for preparing 2-(4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol?
The synthesis typically involves multi-step reactions, including condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core, followed by substitution reactions to introduce the piperazine-ethanol moiety. Optimized conditions include Rh(III)-catalyzed imidoyl C-H activation for regioselective coupling (e.g., using aldehydes and sulfoxonium ylides in dioxane at 0.2 M concentration) . Solvent choice (e.g., ethanol or methanol under reflux) and catalysts (e.g., Rh(III)) are critical for yield and purity.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- NMR spectroscopy : To confirm regiochemistry of the pyrazolo-pyrimidine core and piperazine substitution patterns (e.g., ¹H/¹³C NMR for resolving methyl, phenyl, and ethanol groups) .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (C₁₉H₂₃N₅O, exact mass 337.4) .
- Solubility studies : Assess compatibility with polar solvents (e.g., DMF, ethanol) for formulation in biological assays .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Standard assays include:
- Anticancer screening : MTT or ATP-based viability assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Kinase inhibition : Fluorescence polarization assays targeting kinases like CK2, given structural similarity to pyrazolo-pyrimidine inhibitors .
- BMP2 upregulation : Luciferase reporter assays in osteoblast models, as seen in structurally related compound E40071 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity) or compound purity. Strategies include:
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines).
- Metabolite profiling : LC-MS to rule out degradation products affecting activity .
- Structural analogs comparison : Benchmark against derivatives like 2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol to isolate substituent effects .
Q. What computational approaches support structure-activity relationship (SAR) studies for target optimization?
- Molecular docking : Map interactions with targets like GABAB receptors (homology models based on PDB 6XOV) to prioritize modifications (e.g., piperazine substitution) .
- ADME prediction : Tools like SwissADME to optimize logP (target ~2.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl or benzyl group addition .
Q. How can researchers address challenges in pharmacokinetic profiling during preclinical development?
- Microsomal stability assays : Human liver microsomes (HLM) to assess metabolic clearance (e.g., CYP3A4/2D6 liability) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% preferred) .
- In vivo PK/PD modeling : Rodent studies with IV/PO dosing to correlate AUC with BMP2 upregulation efficacy .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Catalyst optimization : Rhodium(III) catalysts enhance regioselectivity in pyrimidine ring formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for steps like piperazine-ethanol coupling .
- Purification : Silica gel chromatography (2–10% EtOAc/CH₂Cl₂ gradient) for intermediates; preparative HPLC for final compounds .
Q. How should researchers design experiments to evaluate off-target effects in kinase inhibition studies?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
- CRISPR-Cas9 validation : Knockout putative targets (e.g., CK2α) in cell models to confirm on-mechanism activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
